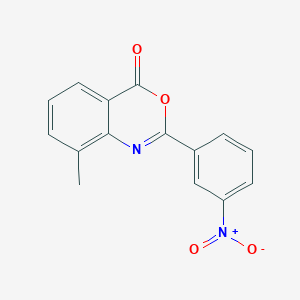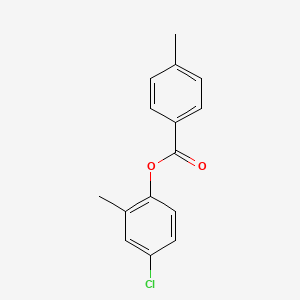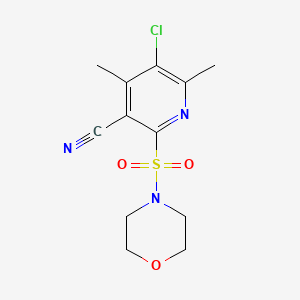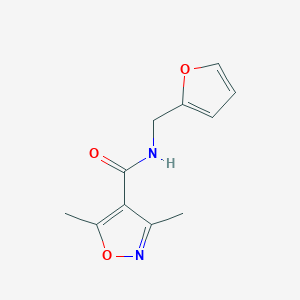![molecular formula C22H20N6O3 B5560331 3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a chromene derivative. Chromenes and their derivatives have been extensively studied due to their diverse biological activities and applications in organic synthesis.
Synthesis Analysis
- Yin and Song (2022) synthesized a similar compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, through a reaction involving a pyrazole and chromen-2-one in the presence of a catalyst in ethanol (Yin & Song, 2022).
- Alizadeh and Ghanbaripour (2014) reported a one-pot, three-component reaction to synthesize 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives (Alizadeh & Ghanbaripour, 2014).
Molecular Structure Analysis
- The molecular structures of related compounds were determined using techniques like NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis, as demonstrated in the studies of chromeno[4,3-c]pyrazol-4-one isomers (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
- Mahmoud et al. (2007) explored the reactivity of chromene derivatives, showing their potential for further chemical transformations (Mahmoud et al., 2007).
Physical Properties Analysis
- The physical properties of similar compounds, like solubility, melting points, and crystallinity, can be inferred from spectroscopic and crystallographic analyses. For example, X-ray diffraction was used to determine the crystalline structures of chromene-pyrazole ring systems (Padilla-Martínez et al., 2011).
Chemical Properties Analysis
- Studies like those conducted by Alizadeh and Ghanbaripour (2014) provide insights into the chemical properties, including reactivity and stability, of chromen-2-one derivatives (Alizadeh & Ghanbaripour, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Derivatives and Reactions : A range of chromene derivatives, including pyrido, oxazino, pyrimidino, and pyrrolo pyrano chromene derivatives, were synthesized through various reactions, demonstrating the versatility of chromene-based compounds in chemical synthesis. The IR, 1H NMR, 13C NMR, and MS spectra of these compounds were analyzed to understand their structural characteristics (Mahmoud et al., 2007).
Antiproliferative Activity : New derivatives of the chemical structure have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, with some compounds showing potential as anticancer agents. This highlights the therapeutic potential of chromene-based compounds in oncology research (Mallesha et al., 2012).
Solvent-Free Synthesis : The compound and its derivatives have been synthesized via a one-pot, three-component reaction under solvent-free conditions, showcasing an efficient and environmentally friendly approach to synthesizing chromene derivatives (Amirnejad et al., 2013).
Biological Activities
Antibacterial and Antioxidant Properties : Certain chromene derivatives exhibit significant antibacterial activity against various bacterial strains and possess antioxidant properties, suggesting their potential use in developing new antimicrobial and antioxidant agents (Al-ayed, 2011).
Antimicrobial Activity : Thiazolo and pyridine derivatives containing the pyrazolyl moiety have been synthesized and shown antimicrobial activities, indicating the compound's relevance in creating new antimicrobial agents (El‐Emary et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-15-6-7-28(25-15)20-13-19(23-14-24-20)26-8-10-27(11-9-26)21(29)17-12-16-4-2-3-5-18(16)31-22(17)30/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFNURWHGYVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)
![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

